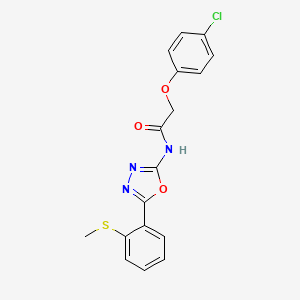

2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-25-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-23-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHINDIXCYYUSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.

Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the chlorophenoxy intermediate with hydrazine derivatives under specific conditions.

Coupling with Methylsulfanylphenyl Group: The final step involves coupling the oxadiazole intermediate with a methylsulfanylphenyl derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and oxadiazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a complex molecular structure characterized by several functional groups:

- Chlorophenoxy group : Imparts herbicidal properties.

- Methylthio group : Associated with anticancer activities.

- Oxadiazole moiety : Known for its diverse biological activities.

This unique combination of functional groups suggests a broad spectrum of chemical behavior and biological activity, making it a subject of interest in various research domains.

Biological Activities

Research indicates that 2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide exhibits several promising biological activities:

Antimicrobial Properties

The oxadiazole derivatives are known for their antimicrobial effects. The presence of the chlorophenoxy group enhances this property, suggesting potential applications in treating bacterial infections.

Anticancer Activity

Studies have shown that compounds containing methylthio groups can inhibit various enzymes and growth factors involved in cancer progression. This compound may exhibit similar effects by modulating pathways related to cell proliferation and apoptosis .

Herbicidal Applications

The chlorophenoxy moiety is associated with herbicidal activity, making this compound a candidate for use in agrochemicals to control unwanted plant growth.

Case Study 1: Antimicrobial Activity

In a study evaluating various oxadiazole derivatives, it was found that those containing the chlorophenoxy group demonstrated significant antibacterial activity against several strains of bacteria. This suggests that 2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide could be developed into an effective antimicrobial agent.

Case Study 2: Anticancer Potential

Research focusing on methylthio-substituted oxadiazoles indicated that these compounds could inhibit telomerase and topoisomerase activities, which are critical in cancer cell proliferation. The incorporation of such substituents in 2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide may enhance its anticancer efficacy .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Oxadiazole ring | Antimicrobial |

| Chlorophenoxyacetic Acid | Chlorophenoxy group | Herbicidal |

| Methylthio Phenyl Derivatives | Methylthio group | Antitumor |

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

A. Oxadiazole vs. Thiadiazole Derivatives

- Target Compound : 1,3,4-Oxadiazole core.

- Thiadiazole Analog: 2-(4-Chlorophenoxy)-N-(5-{[4-(Trifluoromethyl)benzyl]sulfanyl}-1,3,4-Thiadiazol-2-yl)Acetamide (). Key Difference: Replacement of oxygen with sulfur in the heterocycle (oxadiazole → thiadiazole). Impact: Thiadiazoles exhibit greater polarizability and sulfur-mediated interactions (e.g., covalent bonding with enzymes), while oxadiazoles offer stronger hydrogen-bonding capacity .

B. Substituent Effects on the Oxadiazole Ring

Acetamide Side Chain Modifications

- Target Compound : Unsubstituted acetamide.

- Analog : 2-{([5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(Pyrazin-2-yl)Acetamide ().

- Difference : Pyrazin-2-yl vs. 2-(methylthio)phenyl substitution.

- Impact : Pyrazine rings enhance π-π stacking but reduce lipophilicity compared to aromatic thioethers.

Phenoxy Group Variations

- 4-Chlorophenoxy (Target Compound): Balances electron-withdrawing effects and metabolic stability.

- 2-Methoxyphenoxy (Compound 5k, ): Introduces steric hindrance and electron-donating effects, reducing antibacterial potency compared to chloro-substituted analogs .

Pharmacological and Physical Property Comparison

Antimicrobial Activity

| Compound | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli | Reference |

|---|---|---|---|

| Target Compound | Not reported | Not reported | — |

| 7o () | 1.25 | 2.5 | |

| 5k (2-Methoxyphenoxy Derivative) | 8.0 | 16.0 |

Key Insight: The 4-chlorophenoxy group in 7o () significantly enhances antibacterial activity compared to methoxy-substituted analogs, likely due to increased membrane penetration and target affinity.

Physicochemical Properties

| Compound | Melting Point (°C) | LogP (Predicted) | Solubility (mg/mL) | |

|---|---|---|---|---|

| Target Compound | — | ~3.5 | <1 (DMSO) | |

| 5e (4-Chlorobenzylthio Derivative) | 132–134 | 4.2 | 0.8 | |

| 7o () | — | 3.8 | 1.2 |

Notable Trend: Methylthio and chlorophenoxy groups increase LogP, favoring cellular uptake but reducing aqueous solubility.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several notable structural components:

- Chlorophenoxy Group : Known for herbicidal properties.

- Methylthio Phenyl Group : Associated with antitumor activity.

- Oxadiazole Moiety : Recognized for a wide range of biological activities including antimicrobial and anticancer effects.

Chemical Structure

| Component | Description |

|---|---|

| IUPAC Name | 2-(4-chlorophenoxy)-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

| Chemical Formula | C17H14ClN3O3S |

| Molecular Weight | 363.82 g/mol |

Anticancer Properties

-

Mechanisms of Action :

- The oxadiazole scaffold is known for its ability to interact with various molecular targets, including enzymes and nucleic acids. It can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .

- Studies have shown that derivatives of the oxadiazole class exhibit significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their effectiveness .

-

Case Studies :

- A study demonstrated that specific 1,3,4-oxadiazole derivatives exhibited IC50 values in the low micromolar range against human colon cancer cells (HCT116), indicating potent anticancer activity .

- Another investigation highlighted the ability of these compounds to induce apoptosis in cancer cells through the modulation of growth factor signaling pathways .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the chlorophenoxy group. This group is commonly associated with herbicidal and fungicidal activities. Research indicates that chlorophenoxy derivatives can effectively inhibit bacterial growth .

Other Biological Activities

Research Findings Summary

A comprehensive review of literature indicates that 1,3,4-oxadiazole derivatives, including the compound , have shown promise in various biological assays:

Q & A

Basic: What are the critical steps in synthesizing 2-(4-chlorophenoxy)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide?

Methodological Answer:

The synthesis typically involves:

Substitution Reactions : Reacting a chlorinated nitrobenzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) with a substituted alcohol (e.g., 2-pyridinemethanol) under alkaline conditions to form intermediates .

Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines, as seen in analogous acetamide syntheses .

Condensation : Coupling the amine intermediate with activated carboxylic acids (e.g., cyanoacetic acid) using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as DMF or ethanol .

Cyclization : Forming the 1,3,4-oxadiazole ring via dehydration of thiosemicarbazides or hydrazide precursors, often catalyzed by POCl₃ or H₂SO₄ .

Key Optimization : Use TLC to monitor reaction progress and adjust solvent polarity (e.g., ethanol/water mixtures) for crystallization .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, oxadiazole C-N at ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : Assign protons (e.g., methylthio group at δ 2.5 ppm) and carbons (e.g., acetamide carbonyl at ~170 ppm) .

- LCMS/HRMS : Verify molecular weight (e.g., [M+H]⁺ peak) and detect impurities .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S percentages .

Note : Cross-reference data with structurally similar compounds (e.g., chlorophenyl-oxadiazole derivatives) to resolve ambiguities .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for condensation steps to enhance solubility .

- Catalysts : Introduce K₂CO₃ or triethylamine to deprotonate intermediates and accelerate nucleophilic substitutions .

- Temperature Control : Maintain reflux (80–100°C) for cyclization steps to ensure complete ring closure while avoiding decomposition .

- Workup Strategies : Precipitate products by adjusting pH (e.g., ammonia for acidic intermediates) or using antisolvents (water/ethanol) .

Case Study : In analogous syntheses, optimizing molar ratios (1:1.5 for amine:acylating agent) increased yields from 60% to 85% .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Methodological Answer:

- Variable Temperature NMR : Detect dynamic processes (e.g., rotational isomerism in the oxadiazole ring) causing peak splitting .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C or ¹H-¹H couplings .

- X-ray Crystallography : Resolve ambiguities by comparing experimental bond lengths/angles with crystallographic data for similar structures .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict vibrational frequencies and compare with observed IR bands .

Example : In N-(4-chlorophenyl)acetamide derivatives, unexpected NOESY correlations revealed π-π stacking between aromatic rings, explaining shifted proton signals .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Replace the 4-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Bioisosteric Replacement : Swap the methylthio group with sulfonyl or sulfonamide moieties to enhance solubility or target affinity .

- Scaffold Hybridization : Fuse the oxadiazole ring with thiadiazole or triazole systems to explore synergistic bioactivity .

Validation : Screen derivatives via in vitro assays (e.g., enzyme inhibition) and correlate activity with Hammett σ values or logP .

Advanced: How to assess stability under physiological conditions (pH, temperature)?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, then analyze degradation via HPLC .

- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to identify melting points and detect polymorphic transitions .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products via LCMS .

Key Finding : Analogous chlorophenyl-oxadiazoles showed <5% degradation at pH 7.4 after 48 hours but rapid hydrolysis in acidic conditions (pH 1.2) .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with oxadiazole N-atoms) .

- QSAR Modeling : Develop regression models using descriptors (e.g., polar surface area, molar refractivity) to predict IC₅₀ values .

Case Study : Docking of a methylthio-oxadiazole derivative into the ATP-binding pocket of kinase targets revealed favorable hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.